SBFI tetraammonium

Descripción

Propiedades

IUPAC Name |

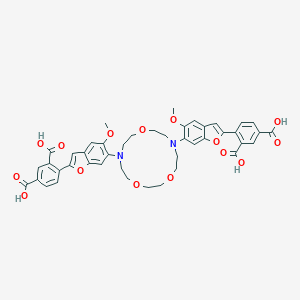

4-[6-[13-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42N2O15/c1-55-39-21-27-19-37(29-5-3-25(41(47)48)17-31(29)43(51)52)60-35(27)23-33(39)45-7-11-57-12-8-46(10-14-59-16-15-58-13-9-45)34-24-36-28(22-40(34)56-2)20-38(61-36)30-6-4-26(42(49)50)18-32(30)44(53)54/h3-6,17-24H,7-16H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJCNRLBGKEGEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101104187 |

Source

|

| Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124549-08-2 |

Source

|

| Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124549-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium-binding benzofuran isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124549082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SBFI Tetraammonium Salt: An In-depth Technical Guide for Cellular Sodium Measurement

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SBFI tetraammonium salt is a fluorescent indicator dye meticulously designed for the quantitative measurement of intracellular sodium concentrations ([Na⁺]i). As a ratiometric, UV-excitable dye, it is an indispensable tool in cellular biology and drug discovery, enabling researchers to investigate the intricate roles of sodium ions in a multitude of physiological and pathophysiological processes. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Introduction

Sodium ions (Na⁺) are fundamental to numerous cellular functions, including the regulation of membrane potential, cell volume, and the transport of metabolites and other ions. Dysregulation of intracellular sodium homeostasis is implicated in a range of conditions, from cardiovascular diseases to neurological disorders. Consequently, the ability to accurately measure [Na⁺]i is paramount for advancing our understanding of these processes and for the development of novel therapeutics. SBFI (Sodium-Binding Benzofuran Isophthalate) has emerged as a cornerstone for such investigations. The tetraammonium salt form of SBFI is the cell-impermeant version, typically introduced into cells via microinjection or patch pipette, allowing for precise and controlled loading.

Physicochemical and Spectroscopic Properties

SBFI's utility as a sodium indicator stems from its unique spectral properties that change upon binding to Na⁺. It is a ratiometric dye, meaning that the concentration of the ion is determined from the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes artifacts from variable dye concentration, cell path length, and photobleaching.

| Property | Value | Reference |

| Excitation Wavelengths | ~340 nm (Na⁺-bound) and ~380 nm (Na⁺-free) | [1] |

| Emission Wavelength | ~505 nm | [1] |

| Dissociation Constant (Kd) for Na⁺ | 3.8 mM (in the absence of K⁺) | [2] |

| 11.3 mM (in 135 mM K⁺) | [2] | |

| Selectivity | ~18-fold more selective for Na⁺ over K⁺ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.08 (in Na⁺-containing solutions) | [2][3] |

| Form | Cell-impermeant tetraammonium salt | |

| Molecular Weight | Varies by specific salt, consult manufacturer |

Mechanism of Action

The core of the SBFI molecule is a crown ether that selectively binds sodium ions. This binding event induces a conformational change in the molecule, which in turn alters the fluorescence properties of the linked benzofuranyl fluorophores. Specifically, upon binding to Na⁺, the excitation maximum of SBFI shifts to a shorter wavelength. By alternately exciting the dye at its isosbestic point (~340-345 nm, where fluorescence is independent of Na⁺ concentration) and at a Na⁺-sensitive wavelength (~380-385 nm), and then measuring the ratio of the emitted fluorescence at ~505 nm, a quantitative measure of the intracellular sodium concentration can be obtained.[1][4]

Experimental Protocols

Cell Loading with this compound Salt

As the tetraammonium salt is cell-impermeant, it must be introduced into the cytoplasm directly.

Method: Microinjection or Patch Pipette

-

Prepare SBFI Solution: Dissolve this compound salt in nuclease-free water or an appropriate intracellular buffer to a final concentration of 1-5 mM.

-

Backfill Micropipette: For microinjection, backfill a fine-tipped glass micropipette with the SBFI solution. For patch-clamp experiments, include the SBFI solution in the patch pipette filling solution.

-

Cell Loading:

-

Microinjection: Carefully insert the micropipette into the target cell under microscopic guidance and inject a small volume of the SBFI solution.

-

Patch Pipette: Establish a whole-cell patch-clamp configuration. The dye will diffuse from the pipette into the cell cytoplasm. Allow sufficient time (typically 5-15 minutes) for the dye to equilibrate within the cell.

-

In Situ Calibration of Intracellular SBFI

To convert the measured fluorescence ratio into an absolute sodium concentration, an in situ calibration is essential. This is typically performed at the end of each experiment using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

-

Calibration Buffer A (Na⁺-free): Contains a high concentration of K⁺ (e.g., 140 mM KCl) and other necessary salts, with Na⁺ replaced by an impermeant cation like N-methyl-D-glucamine (NMDG).

-

Calibration Buffer B (High Na⁺): Contains a high concentration of Na⁺ (e.g., 140 mM NaCl) and other necessary salts.

-

Gramicidin (B1672133) (a Na⁺/K⁺ ionophore) and Monensin (B1676710) (a Na⁺/H⁺ ionophore).

Procedure:

-

At the end of the experiment, perfuse the cells with a solution containing a mixture of gramicidin (e.g., 5 µM) and monensin (e.g., 5 µM) in a Na⁺-free buffer. This will allow the intracellular [Na⁺] to equilibrate with the extracellular solution.

-

Record the fluorescence ratio (Rmin) at zero extracellular [Na⁺].

-

Sequentially perfuse the cells with calibration buffers containing known concentrations of Na⁺ (e.g., 10, 20, 50, 100 mM), while maintaining a constant total cation concentration (Na⁺ + K⁺ = constant, e.g., 140 mM). Record the fluorescence ratio at each concentration.

-

Finally, perfuse with a high Na⁺ buffer to obtain the maximum fluorescence ratio (Rmax).

-

Plot the fluorescence ratio against the known [Na⁺] to generate a calibration curve. The data can be fitted to the Grynkiewicz equation to determine the dissociation constant (Kd) under your experimental conditions: [Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

-

Where R is the experimental ratio, Rmin is the ratio at zero Na⁺, Rmax is the ratio at saturating Na⁺, and (Sf2 / Sb2) is the ratio of fluorescence intensities at the denominator wavelength for Na⁺-free and Na⁺-bound SBFI.

-

Fluorescence Microscopy and Data Acquisition

-

Microscope Setup: Use an inverted fluorescence microscope equipped with a UV light source, appropriate filter sets for dual-wavelength excitation (e.g., 340 nm and 380 nm), and a dichroic mirror and emission filter centered around 505 nm.

-

Image Acquisition: Acquire fluorescence images at both excitation wavelengths using a sensitive camera (e.g., sCMOS or EMCCD).

-

Data Analysis:

-

Select regions of interest (ROIs) within the cytoplasm of the loaded cells.

-

Measure the average fluorescence intensity within the ROIs for both excitation wavelengths.

-

Calculate the ratio of the fluorescence intensities (e.g., F340 / F380).

-

Convert the ratio values to [Na⁺]i using the calibration curve generated in the previous step.

-

Application in Signaling Pathway Analysis

SBFI is a powerful tool for dissecting signaling pathways that involve changes in intracellular sodium. Below are diagrams illustrating two common experimental workflows.

Workflow for Measuring Na⁺/K⁺-ATPase Activity

The Na⁺/K⁺-ATPase is a crucial ion pump that maintains the sodium gradient across the plasma membrane. Its activity can be monitored by observing the rate of Na⁺ extrusion from the cell.

References

- 1. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

- 2. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. What are the alternatives to SBFI for measuring sodium levels in cells? | AAT Bioquest [aatbio.com]

- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

An In-depth Technical Guide to the Core Mechanism of Action of SBFI Tetraammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a fluorescent indicator widely utilized for the measurement of intracellular sodium ion concentrations ([Na⁺]ᵢ). As a ratiometric dye, SBFI offers significant advantages for quantitative analysis by minimizing the impact of experimental variables such as dye loading, cell thickness, and photobleaching. This technical guide provides a comprehensive overview of the core mechanism of action of SBFI, its photophysical properties, and detailed experimental considerations for its application in cellular biology and drug discovery.

Core Mechanism of Action

SBFI's function as a sodium indicator is predicated on its molecular structure, which incorporates a crown ether moiety linked to benzofuranyl fluorophores. The crown ether acts as a selective binding site, or chelator, for sodium ions.[1] The size of the cavity within the crown ether is specifically tailored to preferentially accommodate Na⁺ ions.[1]

Upon binding of a sodium ion, the SBFI molecule undergoes a conformational change.[2] This alteration in the three-dimensional structure of the dye modifies the electronic environment of the fluorophores, leading to a change in its fluorescence properties.[2] Specifically, the fluorescence excitation spectrum of SBFI shifts, allowing for ratiometric measurement.[2]

The dye is excited at two different wavelengths, typically around 340 nm and 380 nm.[2] When SBFI is bound to Na⁺, its fluorescence emission intensity increases upon excitation at 340 nm. Conversely, in its Na⁺-free state, it shows stronger fluorescence when excited at 380 nm. The emission wavelength remains constant at approximately 505 nm regardless of the sodium concentration.[2] By calculating the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀), the intracellular sodium concentration can be accurately determined.[2][3] This ratiometric approach provides a robust measurement that is largely independent of the intracellular dye concentration.[4][5]

The tetraammonium salt form of SBFI is a cell-impermeant version of the indicator. This characteristic makes it suitable for direct introduction into cells via techniques such as microinjection or electroporation, or for use in cell-free systems.[5] For intracellular measurements in intact cells, the acetoxymethyl (AM) ester form, SBFI-AM, is commonly used.[6][7] The lipophilic AM ester group facilitates passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant SBFI free acid in the cytoplasm.[8]

Quantitative Data

The following tables summarize the key quantitative properties of SBFI.

Table 1: Spectral Properties of SBFI

| Property | Wavelength (nm) | Reference(s) |

| Excitation (Na⁺-bound) | ~340 | [2][4][5] |

| Excitation (Na⁺-free) | ~380 | [2][4][5] |

| Excitation (General) | 333 | [9][10] |

| Emission | ~505 | [2][4] |

| Emission (Alternative) | 539 | [9][10] |

| Emission (Alternative) | 450 | [11] |

Table 2: Binding Affinity and Selectivity of SBFI

| Parameter | Value | Conditions | Reference(s) |

| Dissociation Constant (Kₔ) for Na⁺ | 3.8 mM | In the absence of K⁺ | [1][12][13] |

| Dissociation Constant (Kₔ) for Na⁺ | 7.4 mM | Not specified | |

| Dissociation Constant (Kₔ) for Na⁺ | 11.3 mM | In solutions with a combined Na⁺ and K⁺ concentration of 135 mM | [1][12][13] |

| Dissociation Constant (Kₔ) for Na⁺ | ~17 mM | Effective Kₔ in the presence of KCl ([Na⁺] + [K⁺] = 135 mM) | [8] |

| Dissociation Constant (Kₔ) for Na⁺ | 20 mM | Not specified | [11] |

| Dissociation Constant (Kₔ) for K⁺ | 120 mM | Not specified | [11] |

| Selectivity | ~18-fold more selective for Na⁺ over K⁺ | Not specified | [1][4][5][8][12] |

Experimental Protocols

The following provides a generalized methodology for the use of SBFI-AM for intracellular sodium measurement. Specific parameters may require optimization depending on the cell type and experimental setup.

SBFI-AM Stock Solution Preparation

-

Prepare a stock solution of SBFI-AM in anhydrous dimethylsulfoxide (DMSO) at a concentration of 1-10 mM.[8]

-

To aid in the solubilization of the AM ester in aqueous loading media, Pluronic® F-127 can be used. A common method is to mix the SBFI-AM DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before the final dilution in the loading buffer.[8]

Cell Loading

-

Dilute the SBFI-AM stock solution into a suitable physiological buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution) to a final working concentration, typically ranging from 5 µM to 10 µM.[6][8]

-

Incubate the cells with the SBFI-AM loading solution for a period ranging from 40 minutes to 4 hours at an appropriate temperature (e.g., 37°C).[6][8] The optimal loading time and temperature should be determined empirically.

-

To prevent the leakage of the de-esterified dye from the cells, the organic anion transport inhibitor probenecid (B1678239) can be included in the loading and experimental buffers.[14]

De-esterification and Washing

-

After loading, wash the cells with fresh physiological buffer to remove extracellular SBFI-AM.

-

Allow for a de-esterification period of approximately 30-60 minutes at room temperature or 37°C to ensure complete cleavage of the AM groups by intracellular esterases.

Fluorescence Imaging and Ratiometric Measurement

-

Excite the SBFI-loaded cells alternately at 340 nm and 380 nm using a suitable fluorescence microscopy system equipped with appropriate filters.

-

Collect the fluorescence emission at 505 nm.[2]

-

Record the fluorescence intensities (F₃₄₀ and F₃₈₀) from regions of interest within the cells.

-

Calculate the ratio of the fluorescence intensities (R = F₃₄₀ / F₃₈₀).

In Situ Calibration

To convert the fluorescence ratio to an absolute intracellular sodium concentration, an in situ calibration is essential.[6][14]

-

Prepare a series of calibration solutions with known sodium concentrations, maintaining a constant total ionic strength by replacing Na⁺ with K⁺.[1][12][14]

-

Expose the SBFI-loaded cells to these calibration solutions in the presence of ionophores such as gramicidin (B1672133) and monensin.[6] These agents will equilibrate the intracellular and extracellular sodium concentrations.

-

In some cases, inhibition of the Na⁺/K⁺ pump may also be necessary for optimal equilibration.[6]

-

Measure the fluorescence ratio (R) for each known sodium concentration.

-

Plot the ratio as a function of [Na⁺] to generate a calibration curve. A linear relationship is often observed at lower sodium concentrations (e.g., 0-20 mM).[14]

-

Use the calibration curve to convert the experimentally obtained fluorescence ratios from your samples into intracellular sodium concentrations.

Visualizations

Mechanism of Action of SBFI

Caption: Cellular uptake and mechanism of SBFI-AM for intracellular sodium detection.

Experimental Workflow for Intracellular Sodium Measurement using SBFI

Caption: A generalized experimental workflow for measuring intracellular sodium using SBFI-AM.

References

- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Properties of the fluorescent sodium indicator "SBFI" in rat and rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Invitrogen SBFI, Tetraammonium Salt, cell impermeant 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 14. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

SBFI Sodium Indicator: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core spectral properties and applications of the Sodium-Binding Benzofuran Isophthalate (SBFI) fluorescent indicator. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of SBFI's characteristics, experimental protocols, and its utility in studying intracellular sodium dynamics.

Core Spectral and Chemical Properties

SBFI is a ratiometric fluorescent indicator widely used for measuring intracellular sodium concentrations ([Na⁺]i). Its ability to be excited at two different wavelengths while exhibiting a sodium-dependent shift in its excitation spectrum allows for quantitative measurements that are less susceptible to variations in dye concentration, cell path length, and illumination intensity.

Quantitative Spectral Data

The key spectral and photophysical properties of SBFI are summarized in the tables below. These values are crucial for designing and executing experiments using this indicator.

| Property | Na⁺-Free SBFI | Na⁺-Bound SBFI | Reference(s) |

| Excitation Maximum (λex) | 380 nm | 340 nm | [1] |

| Emission Maximum (λem) | 505 nm | 505 nm | [1] |

| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ (at λex = 339 nm, low [Na⁺]) | 52,000 M⁻¹cm⁻¹ (at λex = 333 nm, high [Na⁺]) | |

| Quantum Yield (Φ) | ~0.08 | Varies with [Na⁺] | |

| Dissociation Constant (Kd) | In vitro: ~7.4 mM - 11.3 mM (with K⁺) | In situ: Varies by cell type (e.g., 20.7 mM) | [2][3] |

| Selectivity | ~18-fold greater for Na⁺ over K⁺ | N/A |

Note: The spectral properties, particularly the Kd, can vary significantly depending on the intracellular environment (e.g., viscosity, presence of other ions, and protein binding). Therefore, in situ calibration is highly recommended for accurate quantification of [Na⁺]i.

Detailed Experimental Protocols

Accurate and reproducible measurements with SBFI necessitate careful attention to experimental procedures, from dye loading to calibration.

Cell Loading with SBFI-AM

The acetoxymethyl (AM) ester form of SBFI (SBFI-AM) is a cell-permeant version of the dye that can be loaded into live cells.

Materials:

-

SBFI-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye leakage)

Protocol:

-

Prepare Stock Solutions:

-

Prepare a 1-10 mM stock solution of SBFI-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

-

Prepare Loading Solution:

-

For a final loading concentration of 5-10 µM SBFI-AM, dilute the SBFI-AM stock solution into the desired physiological buffer.

-

To aid in the dispersion of the nonpolar SBFI-AM in the aqueous buffer, first mix the SBFI-AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution. Then, add this mixture to the buffer to achieve the final desired concentration. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

-

If dye leakage is a concern, probenecid can be added to the loading and experimental buffers at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Replace the cell culture medium with the prepared loading solution.

-

Incubate the cells for 30-120 minutes at room temperature or 37°C. Incubation time and temperature should be optimized for the specific cell type to ensure adequate de-esterification of SBFI-AM by intracellular esterases and to minimize compartmentalization of the dye.

-

-

Wash:

-

After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification.

-

In Situ Calibration of SBFI

To accurately determine [Na⁺]i from SBFI fluorescence ratios, an in situ calibration is essential. This is typically achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using ionophores.

Materials:

-

Calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another non-interfering cation like N-methyl-D-glucamine (NMDG⁺).

-

Gramicidin (B1672133) (a Na⁺ ionophore)

-

Monensin (B1676710) (a Na⁺/H⁺ exchanger)

-

Ouabain (B1677812) (an inhibitor of the Na⁺/K⁺-ATPase to prevent active Na⁺ extrusion)

Protocol:

-

Prepare Calibration Buffers: Prepare a set of calibration buffers with varying [Na⁺] while keeping the total concentration of monovalent cations and the ionic strength constant.

-

Equilibrate [Na⁺]:

-

After loading the cells with SBFI, perfuse them with the calibration buffers containing a combination of gramicidin (e.g., 5-10 µM) and monensin (e.g., 10 µM). Ouabain (e.g., 100 µM) should also be included to inhibit the Na⁺/K⁺ pump.

-

Allow sufficient time for the intracellular and extracellular [Na⁺] to equilibrate at each calibration point.

-

-

Acquire Fluorescence Ratios:

-

Excite the SBFI-loaded cells alternately at 340 nm and 380 nm and record the emission at ~505 nm for each excitation wavelength.

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each known [Na⁺].

-

-

Generate Calibration Curve:

-

Plot the F340/F380 ratio as a function of [Na⁺].

-

Fit the data to the Grynkiewicz equation to determine the minimum ratio (Rmin, at zero Na⁺), maximum ratio (Rmax, at saturating Na⁺), and the apparent dissociation constant (Kd).

-

Fluorescence Microscopy and Data Acquisition

Instrumentation:

-

An inverted fluorescence microscope equipped with a light source capable of providing excitation at 340 nm and 380 nm (e.g., a xenon arc lamp with appropriate filters or a dual-wavelength LED system).

-

A filter set with excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter centered around 505 nm.

-

A sensitive camera (e.g., a cooled CCD or sCMOS camera) for capturing the fluorescence images.

-

Image acquisition and analysis software capable of controlling the excitation wavelength switching and performing ratiometric calculations.

Procedure:

-

Mount the coverslip with SBFI-loaded cells onto the microscope stage.

-

Perfuse the cells with the appropriate physiological buffer.

-

Acquire images by alternating the excitation between 340 nm and 380 nm.

-

For each time point, calculate the ratio image (pixel-by-pixel division of the 340 nm image by the 380 nm image).

-

Convert the ratio values to [Na⁺]i using the parameters obtained from the in situ calibration.

Applications in Signaling Pathways and Drug Discovery

SBFI is a powerful tool for investigating cellular processes that involve changes in intracellular sodium, such as the activity of ion channels, transporters, and pumps.

Investigating Na⁺/K⁺-ATPase Signaling

The Na⁺/K⁺-ATPase is a critical enzyme that maintains the sodium and potassium gradients across the plasma membrane. Its activity is directly influenced by intracellular sodium. SBFI can be used to monitor changes in [Na⁺]i that reflect the activity of the Na⁺/K⁺-ATPase. For example, inhibition of the pump with cardiac glycosides like ouabain leads to an increase in [Na⁺]i, which can be quantified with SBFI. This allows for the study of the complex signaling cascades initiated by Na⁺/K⁺-ATPase inhibition.[3][4]

High-Throughput Screening for Sodium Channel Modulators

SBFI can be adapted for high-throughput screening (HTS) assays to identify compounds that modulate the activity of voltage-gated sodium channels (NaV) or other sodium-permeable channels. While other dyes are also used for HTS, the ratiometric nature of SBFI can offer advantages in certain assay formats. The general workflow for such a screen is outlined below.

Conclusion

SBFI remains a cornerstone fluorescent indicator for the quantitative measurement of intracellular sodium. Its ratiometric properties provide a robust method for investigating the role of sodium in a multitude of cellular functions. A thorough understanding of its spectral properties and the implementation of meticulous experimental protocols, including in situ calibration, are paramount for obtaining accurate and reliable data. The application of SBFI in studying complex signaling pathways and its potential for use in drug discovery workflows underscore its continued importance in biomedical research.

References

- 1. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genemod.net [genemod.net]

- 3. Na+/K+-ATPase-mediated signal transduction and Na+/K+-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SBFI: Excitation, Emission, and Intracellular Sodium Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium-binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI), a crucial fluorescent indicator for the ratiometric measurement of intracellular sodium concentrations. This document details its spectral properties, outlines experimental protocols for its use, and illustrates its application in relevant signaling pathways.

Core Principles of SBFI Fluorescence

SBFI is a UV-excitable, ratiometric dye that exhibits a spectral shift upon binding to sodium ions (Na⁺). This property allows for the quantification of intracellular Na⁺ concentrations by measuring the ratio of fluorescence intensity at two different excitation wavelengths. The acetoxymethyl (AM) ester form, SBFI-AM, is a cell-permeant version of the dye that readily loads into cells. Once inside, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant SBFI indicator in the cytoplasm.[1][2][3]

Upon binding to Na⁺, the excitation spectrum of SBFI shifts to a shorter wavelength.[4] Specifically, the fluorescence of Na⁺-bound SBFI is measured at an excitation wavelength of approximately 340 nm, while the fluorescence of Na⁺-free SBFI is measured at around 380 nm.[5][6] The emission maximum remains relatively constant at approximately 505 nm regardless of sodium concentration.[5][7] This ratiometric approach minimizes issues related to uneven dye loading, photobleaching, and variations in cell thickness, making it a robust method for quantifying intracellular Na⁺.[6]

Spectral and Physicochemical Properties

The key spectral and physicochemical properties of SBFI are summarized in the table below, providing a clear reference for experimental setup and data interpretation.

| Property | Na⁺-Bound SBFI | Na⁺-Free SBFI | Reference(s) |

| Excitation Maximum | ~333-340 nm | ~380 nm | [2][5][6][8] |

| Emission Maximum | ~505-539 nm | ~505-559 nm | [5][6][8][9][10] |

| Dissociation Constant (Kd) for Na⁺ | Varies with conditions (in vitro vs. in situ). In vitro: ~3.8 mM (K⁺-free) to 11.3 mM (135 mM K⁺). In situ: can be higher, e.g., 18.0 - 29 mM. | N/A | [11] |

| Selectivity | ~18-fold more selective for Na⁺ over K⁺ | N/A | [3][6][11] |

Note: The dissociation constant (Kd) of SBFI for Na⁺ can be influenced by several factors, including pH, temperature, ionic strength, and interactions with intracellular proteins.[11] Therefore, in situ calibration is highly recommended for accurate quantification of intracellular sodium concentrations.[11][12]

Experimental Protocols

SBFI-AM Loading Protocol

This protocol outlines the general steps for loading cells with SBFI-AM. Optimization may be required for specific cell types and experimental conditions.

-

Reagent Preparation:

-

Prepare a stock solution of SBFI-AM (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

To aid in the dispersion of the AM ester in aqueous loading medium, a stock solution of Pluronic® F-127 (e.g., 20% w/v in DMSO) can be prepared.

-

-

Loading Solution Preparation:

-

Dilute the SBFI-AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS or a Tyrode's solution) to a final concentration typically in the range of 5-10 µM.

-

If using Pluronic® F-127, mix the SBFI-AM stock solution with an equal volume of the 20% Pluronic® F-127 stock before diluting into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02%.[13]

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells with the physiological buffer.

-

Incubate the cells with the SBFI-AM loading solution at 37°C for 30-60 minutes. The optimal loading time should be determined empirically.

-

After loading, wash the cells twice with the physiological buffer to remove extracellular dye.

-

-

De-esterification:

-

Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the SBFI-AM by intracellular esterases.

-

In Situ Calibration of SBFI

For accurate determination of intracellular Na⁺ concentrations, an in situ calibration is crucial. This is often achieved using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

-

Calibration Solutions:

-

Prepare a set of calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, NaCl is typically replaced with KCl or another non-interfering salt.

-

Each calibration buffer should contain a mixture of ionophores to permeabilize the cell membrane to Na⁺ and K⁺. A common combination is gramicidin (B1672133) D (e.g., 1-5 µM) and strophanthidin (B154792) (e.g., 100 µM) to inhibit the Na⁺/K⁺ pump.[14][15]

-

-

Calibration Procedure:

-

After loading and de-esterification, perfuse the cells sequentially with the calibration buffers, starting from the lowest Na⁺ concentration.

-

At each Na⁺ concentration, record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and the emission wavelength (e.g., 505 nm).

-

Obtain the minimum fluorescence ratio (Rmin) in the Na⁺-free solution and the maximum fluorescence ratio (Rmax) at a saturating Na⁺ concentration.

-

-

Calculation of Intracellular Na⁺:

-

The intracellular Na⁺ concentration can be calculated using the Grynkiewicz equation: [Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax / Fmin) where:

-

[Na⁺]i is the intracellular sodium concentration.

-

Kd is the apparent dissociation constant determined from the in situ calibration.

-

R is the measured fluorescence ratio (F340 / F380).

-

Rmin is the ratio at zero Na⁺.

-

Rmax is the ratio at saturating Na⁺.

-

Fmax / Fmin is the ratio of fluorescence intensities at 380 nm for Na⁺-free and Na⁺-bound SBFI, respectively.

-

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Intracellular Sodium Measurement

The following diagram illustrates a typical experimental workflow for measuring intracellular sodium concentration using SBFI.

Caption: A generalized workflow for measuring intracellular sodium using SBFI.

Signaling Pathway: Na⁺ Influx via Ion Channels

Changes in intracellular Na⁺ are a critical component of many cellular signaling pathways, often initiated by the opening of ion channels in the plasma membrane. SBFI is an invaluable tool for monitoring these dynamics.

Caption: Simplified pathway of stimulus-induced sodium influx and subsequent signaling.

Logical Relationship: Ratiometric Measurement Principle

The core of SBFI's utility lies in its ratiometric properties. The following diagram illustrates the logical relationship between sodium binding and the resulting fluorescence changes.

Caption: The relationship between SBFI's sodium-bound state and its fluorescence ratio.

Conclusion

SBFI remains a cornerstone for the investigation of intracellular sodium dynamics. Its ratiometric properties provide a reliable method for quantifying Na⁺ concentrations, which is essential for understanding a wide array of physiological and pathophysiological processes. By following robust experimental protocols, including careful loading and in situ calibration, researchers can leverage the power of SBFI to gain critical insights into cellular signaling and function. This guide serves as a foundational resource for both new and experienced users of this versatile fluorescent indicator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SBFI AM, fluorescent Na+ indicator (CAS 129423-53-6) | Abcam [abcam.com]

- 3. What is Sodium-binding benzofuran isophthalate (SBFI)? | AAT Bioquest [aatbio.com]

- 4. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]

- 8. Spectrum [SBFI (sodium bound)] | AAT Bioquest [aatbio.com]

- 9. Spectrum [SBFI (sodium free)] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - BG [thermofisher.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. interchim.fr [interchim.fr]

- 14. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Sodium-Binding Benzofuran Isophthalate (SBFI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a fluorescent indicator dye specifically designed for the measurement of intracellular sodium ion concentrations ([Na⁺]i). As a ratiometric indicator, SBFI allows for more accurate quantification of [Na⁺]i by minimizing the effects of photobleaching, dye leakage, and variations in cell thickness. This guide provides an in-depth overview of the chemical structure, properties, and applications of SBFI, with a focus on experimental protocols and data interpretation.

Chemical Structure and Properties

SBFI is a complex molecule featuring a benzofuran core linked to an isophthalate group and a nitrogen-containing cryptand-like structure that selectively binds sodium ions. For intracellular applications, SBFI is typically used in its acetoxymethyl (AM) ester form (SBFI-AM), which is cell-permeant. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, cell-impermeant form of the dye.

Physicochemical and Spectroscopic Properties

The key properties of SBFI and its AM ester are summarized in the table below.

| Property | SBFI | SBFI-AM |

| Chemical Formula | C₄₄H₄₂N₂O₁₅ | C₅₆H₅₈N₂O₂₃[1] |

| Molecular Weight | 838.81 g/mol | 1127.1 g/mol [1] |

| CAS Number | 124549-08-2 | 129423-53-6[1] |

| Excitation Wavelength (Na⁺-bound) | ~340 nm[2][3] | - |

| Excitation Wavelength (Na⁺-free) | ~380 nm[3] | - |

| Emission Wavelength | ~505 nm[3] | - |

Ion-Binding Properties

SBFI's utility as a sodium indicator stems from its selective binding of Na⁺ over other physiologically relevant cations, particularly potassium (K⁺).

| Property | Value |

| Dissociation Constant (Kd) for Na⁺ | ~20 mM[1][2][3] |

| Dissociation Constant (Kd) for K⁺ | ~120 mM[1][2] |

| Selectivity | ~18 times more selective for Na⁺ than K⁺[3] |

Experimental Protocols

Accurate measurement of [Na⁺]i using SBFI requires careful attention to dye loading, fluorescence measurement, and in situ calibration.

SBFI-AM Stock Solution Preparation

-

Dissolve SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.

-

To aid dissolution, vortex the solution for several minutes.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Cell Loading with SBFI-AM

-

Culture cells to the desired confluence on a suitable substrate for fluorescence microscopy (e.g., glass-bottom dishes).

-

Prepare a loading buffer, which is typically a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to physiological pH.

-

Dilute the SBFI-AM stock solution into the loading buffer to a final concentration of 5-10 µM. To prevent precipitation and aid in cell loading, Pluronic F-127 (a non-ionic surfactant) can be added to the loading buffer at a final concentration of 0.02-0.04%.

-

Replace the cell culture medium with the loading buffer containing SBFI-AM.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type.

-

After incubation, wash the cells with fresh loading buffer to remove extracellular dye.

-

Allow the cells to de-esterify the SBFI-AM for at least 30 minutes before measurement.

Ratiometric Fluorescence Measurement

-

Mount the loaded cells on a fluorescence microscope equipped with a suitable filter set and a light source capable of rapidly alternating between the two excitation wavelengths (e.g., 340 nm and 380 nm).

-

Acquire fluorescence emission images at ~505 nm for each excitation wavelength.

-

The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is then calculated for each cell or region of interest. An increase in this ratio corresponds to an increase in intracellular sodium concentration.[4]

In Situ Calibration

To convert the fluorescence ratio into an absolute [Na⁺]i value, an in situ calibration is necessary. This is typically performed at the end of an experiment.

-

Prepare a series of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM), maintaining a constant ionic strength by replacing Na⁺ with K⁺.

-

Add ionophores to the calibration buffers to equilibrate the intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (B1672133) (a Na⁺ ionophore) and monensin (B1676710) (a Na⁺/H⁺ exchanger).

-

Perfuse the cells with the different calibration buffers and record the corresponding F₃₄₀/F₃₈₀ ratios.

-

Plot the fluorescence ratio against the Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the experimental ratios to [Na⁺]i.

Visualizations

Chemical Structure and Measurement Principle

Caption: Simplified structure of SBFI and the principle of ratiometric measurement.

Experimental Workflow for [Na⁺]i Measurement

Caption: Workflow for measuring intracellular sodium with SBFI.

Generalized Synthetic Pathway

While the precise synthesis of SBFI is proprietary, a generalized pathway for complex benzofuran derivatives can be conceptualized.

Caption: Generalized synthetic pathway for benzofuran derivatives like SBFI.

Application in Signaling Pathway Analysis

SBFI is not a direct modulator of signaling pathways but a crucial tool for studying pathways where sodium dynamics are important. For example, it can be used to study the effects of drugs on the Na⁺/K⁺-ATPase pump.

Caption: Using SBFI to study drug effects on the Na+/K+-ATPase pump.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Sodium-binding benzofuran isophthalate (SBFI)? | AAT Bioquest [aatbio.com]

- 4. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intracellular Sodium Measurement Techniques

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a vast array of physiological and pathophysiological processes. From its central role in cellular excitability and volume regulation to its intricate involvement in signal transduction and bioenergetics, [Na⁺]i is a key regulator of cellular function. Dysregulation of intracellular sodium homeostasis is implicated in numerous diseases, including cardiovascular conditions, neurological disorders, and cancer, making it a crucial parameter in drug discovery and development.

This technical guide provides a comprehensive overview of the core techniques available for measuring intracellular sodium, with a focus on fluorescence-based methods, ion-selective microelectrodes, and nuclear magnetic resonance spectroscopy. It is designed to equip researchers with the necessary knowledge to select the most appropriate technique for their experimental needs and to provide detailed methodologies for their successful implementation.

Core Techniques for Intracellular Sodium Measurement

The selection of an appropriate method for measuring [Na⁺]i depends on several factors, including the required temporal and spatial resolution, the cell or tissue type under investigation, and the specific scientific question being addressed. The following sections provide a detailed comparison of the most widely used techniques.

Quantitative Comparison of Intracellular Sodium Measurement Techniques

| Technique | Principle | Temporal Resolution | Spatial Resolution | Sensitivity (Kd) | Selectivity (Na⁺ vs. K⁺) | Advantages | Disadvantages |

| Fluorescence Microscopy (Dyes) | |||||||

| SBFI | Ratiometric UV-excitable dye. The ratio of fluorescence emission at two excitation wavelengths (340/380 nm) is proportional to [Na⁺]i.[1][2][3] | Milliseconds to seconds | Subcellular | ~20 mM[4][5] | ~18-fold[1][6] | Ratiometric nature minimizes effects of dye loading, photobleaching, and cell thickness.[1][2] Well-established. | Requires UV excitation which can cause photodamage. Lower quantum yield.[7] |

| CoroNa Green | Single-wavelength visible light-excitable dye. Fluorescence intensity increases upon Na⁺ binding.[7][8] | Milliseconds to seconds | Subcellular | ~80 mM[8] | Lower than SBFI[9] | Excitable with visible light (e.g., 488 nm laser), reducing phototoxicity.[3][7] Suitable for confocal microscopy.[3][9] | Non-ratiometric, making quantification more susceptible to variations in dye concentration and cell path length.[3] Can exhibit dye leakage.[9] |

| Sodium Green | Single-wavelength visible light-excitable dye. Higher fluorescence quantum yield than SBFI.[7][10] | Milliseconds to seconds | Subcellular | ~21 mM (in 135 mM K⁺)[10] | ~41-fold[10] | Excitable with visible light.[10] Higher selectivity for Na⁺ over K⁺ compared to SBFI.[10] | Non-ratiometric.[11] |

| ING-2 | Single-wavelength visible light-excitable dye with high affinity for Na⁺.[1] | Milliseconds to seconds | Subcellular | ~20 mM[1] | High | High sensitivity and brightness.[1] Suitable for high-throughput screening.[1] | Non-ratiometric. |

| Ion-Selective Microelectrodes (ISME) | Potentiometric measurement of Na⁺ activity using a microelectrode with a Na⁺-selective liquid ion-exchanger membrane.[12][13][14] | Seconds to minutes | Single cell | Measures activity, not concentration | High | Direct measurement of ion activity. Can be used for long-term recordings. | Technically challenging and invasive, causing cell damage.[14] Low spatial resolution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the resonance frequency of ²³Na nuclei. Can distinguish between intracellular and extracellular sodium pools based on differences in relaxation times.[15][16][17] | Minutes | Whole organ or tissue | Measures total concentration | Absolute | Non-invasive, allowing for in vivo measurements in animals and humans.[16][18] | Low sensitivity and spatial resolution. Requires specialized equipment. |

Experimental Protocols

The following sections provide detailed methodologies for the most common fluorescence-based techniques for measuring intracellular sodium.

Protocol 1: Intracellular Sodium Measurement with SBFI

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a ratiometric fluorescent indicator that is widely used for quantitative measurements of [Na⁺]i.[3][19]

1. Reagent Preparation:

-

SBFI-AM Stock Solution: Dissolve SBFI-AM (acetoxymethyl ester) in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

-

Loading Buffer: Prepare a physiological saline solution appropriate for your cell type (e.g., Hanks' Balanced Salt Solution, HBSS).

2. Cell Loading:

-

Culture cells on glass coverslips suitable for microscopy.

-

Prepare the loading solution by diluting the SBFI-AM stock solution into the loading buffer to a final concentration of 5-10 µM.

-

To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.05%. First, mix the SBFI-AM and Pluronic F-127 solutions, then add this mixture to the loading buffer.

-

Replace the culture medium with the SBFI loading solution and incubate the cells for 30-90 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

After loading, wash the cells two to three times with fresh loading buffer to remove extracellular dye.

-

Allow the cells to de-esterify the SBFI-AM for at least 30 minutes at room temperature before imaging. This step is crucial for the dye to become fluorescent and sodium-sensitive.[4]

3. In Situ Calibration:

-

Prepare a set of calibration solutions with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, replace NaCl with KCl or another suitable salt like N-methyl-D-glucamine (NMDG).[20]

-

Add ionophores to the calibration solutions to equilibrate intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (B1672133) (1-10 µM) and monensin (B1676710) (10 µM).[4]

-

At the end of the experiment, perfuse the cells with the calibration solutions sequentially, starting from the lowest Na⁺ concentration.

-

Record the fluorescence ratio (F340/F380) for each Na⁺ concentration.

-

Plot the fluorescence ratio against the corresponding Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios into absolute [Na⁺]i values.[5][20]

4. Data Acquisition:

-

Mount the coverslip onto a fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.

-

Acquire images alternately at 340 nm and 380 nm excitation.

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point in the regions of interest.

Protocol 2: Intracellular Sodium Measurement with CoroNa Green

CoroNa Green is a single-wavelength indicator that is excited by visible light, making it suitable for confocal microscopy and less phototoxic than UV-excitable dyes.[3][8]

1. Reagent Preparation:

-

CoroNa Green-AM Stock Solution: Dissolve CoroNa Green-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store in aliquots at -20°C, protected from light.

-

Loading Buffer: Use a physiological saline solution appropriate for your cells.

2. Cell Loading:

-

Prepare the loading solution by diluting the CoroNa Green-AM stock to a final concentration of 5-10 µM in the loading buffer. The addition of Pluronic F-127 (0.02-0.05%) can improve dye loading.

-

Incubate cells in the loading solution for 30-60 minutes at 37°C.[8]

-

Wash the cells twice with fresh buffer to remove extracellular dye.[8]

-

Allow for de-esterification for at least 30 minutes before imaging.

3. In Situ Calibration:

-

Prepare calibration solutions with varying Na⁺ concentrations as described for SBFI.

-

Add ionophores (e.g., gramicidin and monensin) to the calibration solutions.

-

Perfuse the cells with the calibration solutions and record the fluorescence intensity at each Na⁺ concentration.

-

Construct a calibration curve by plotting fluorescence intensity against Na⁺ concentration. Since CoroNa Green is a non-ratiometric dye, it is crucial to perform a calibration for each experiment to account for variations in dye loading and cell thickness.[21]

4. Data Acquisition:

-

Use a fluorescence microscope with an excitation source around 490 nm (e.g., a 488 nm argon laser) and a detector for emission around 520 nm.

-

Record the fluorescence intensity over time.

-

Changes in fluorescence intensity are proportional to changes in [Na⁺]i. For quantitative measurements, the fluorescence data must be converted to [Na⁺]i using the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving intracellular sodium and the general workflows for the measurement techniques described.

Caption: Experimental workflow for intracellular sodium measurement using fluorescent dyes.

Caption: Experimental workflow for intracellular sodium measurement using ion-selective microelectrodes.

Caption: Simplified signaling pathway of Na⁺-Ca²⁺ interplay in cardiac myocyte contraction.

Conclusion

The accurate measurement of intracellular sodium is fundamental to advancing our understanding of cellular physiology and disease. This guide has provided an in-depth overview of the primary techniques available, offering a comparative analysis to aid in methodological selection and detailed protocols for practical implementation. The choice of technique will ultimately be dictated by the specific experimental requirements. Fluorescence microscopy offers excellent spatial and temporal resolution for studies at the cellular and subcellular level, while ion-selective microelectrodes provide direct measurement of ion activity in single cells. For non-invasive, in vivo studies in tissues and whole organisms, NMR spectroscopy is the method of choice. By carefully considering the strengths and limitations of each approach, researchers can effectively investigate the multifaceted role of intracellular sodium in health and disease.

References

- 1. Intracellular Na+ regulation in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of intracellular Na+ in health and disease: pathophysiological mechanisms and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Action potential - Wikipedia [en.wikipedia.org]

- 9. ch.hach.com [ch.hach.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Na+ Transport in Cardiac Myocytes; Implications for Excitation-Contraction Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurotransmitter Release – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Calibration of ion-selective microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crosslink between calcium and sodium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. drinkharlo.com [drinkharlo.com]

- 18. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neurotransmitter release | Description, Synapse, & Process | Britannica [britannica.com]

- 21. Bacterial Intracellular Sodium Ion Measurement using CoroNa Green - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dissociation Constant of SBFI for Sodium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) fluorescent indicator, with a core focus on its dissociation constant (Kd) for sodium ions (Na⁺). This document summarizes key quantitative data, details experimental protocols for the measurement of intracellular sodium, and provides visual representations of experimental workflows and the principles of ratiometric measurement.

Core Principles of SBFI as a Sodium Indicator

SBFI is a ratiometric fluorescent indicator widely used for measuring intracellular sodium concentrations ([Na⁺]i).[1][2][3] As a ratiometric dye, SBFI is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission intensities at these wavelengths is used to determine the sodium concentration.[2][3] Upon binding to Na⁺, the excitation spectrum of SBFI shifts, with the fluorescence intensity at 340 nm increasing and the intensity at 380 nm decreasing.[3] This ratiometric approach offers significant advantages, including reduced effects of photobleaching, heterogeneous dye loading, and variations in cell morphology, thus allowing for more accurate quantification of [Na⁺]i.[4]

Dissociation Constant (Kd) of SBFI for Sodium

The dissociation constant (Kd) is a critical parameter that defines the affinity of SBFI for Na⁺. A lower Kd value indicates a higher affinity. The apparent Kd of SBFI for Na⁺ can be influenced by several factors, most notably the presence of other cations like potassium (K⁺) and the composition of the calibration solution.

Below is a summary of reported Kd values for SBFI under various experimental conditions:

| Dissociation Constant (Kd) | Experimental Conditions | Reference |

| 2.4 mM | In situ calibration in prostate cancer cells using a Na⁺-free solution where Na⁺ was substituted with choline. | [2] |

| 4 mM | Not specified. | [4][5] |

| 20.7 mM | In situ calibration in prostate cancer cells using a solution where Na⁺ was compensated by K⁺. | [2] |

It is crucial for researchers to perform in situ calibration of SBFI within their specific experimental system to determine the apparent Kd under their unique conditions.

Experimental Protocol: Measurement of Intracellular Sodium Using SBFI

The following is a representative protocol for measuring [Na⁺]i in cultured cells using SBFI-AM, the cell-permeant form of the dye.

Materials:

-

SBFI-AM (Sodium-binding benzofuran isophthalate, acetoxymethyl ester)

-

Pluronic F-127

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tyrode's solution or other physiological buffer

-

Calibration solutions with varying Na⁺ concentrations

-

Monensin

-

Ouabain (B1677812) or other Na⁺/K⁺-ATPase inhibitor

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

Fluorescence microscope or microplate reader with appropriate filter sets (excitation at 340 nm and 380 nm, emission at ~505 nm)

Methodology:

-

SBFI-AM Stock Solution Preparation: Prepare a stock solution of SBFI-AM in anhydrous DMSO. To aid in the dispersion of the dye in aqueous media, a stock solution of Pluronic F-127 (e.g., 20% w/v in DMSO) can also be prepared.

-

Cell Preparation: Culture cells on coverslips or in multi-well plates suitable for fluorescence imaging or reading. Ensure cells are healthy and at an appropriate confluency.

-

Dye Loading:

-

Prepare a loading solution by diluting the SBFI-AM stock solution in a physiological buffer (e.g., Tyrode's solution) to a final concentration typically in the range of 5-10 µM.

-

Add Pluronic F-127 to the loading solution (final concentration ~0.05% w/v) to improve dye solubility and loading efficiency.[1]

-

Remove the culture medium from the cells and wash with the physiological buffer.

-

Incubate the cells in the SBFI-AM loading solution. Incubation times and temperatures can vary depending on the cell type, typically ranging from 60 minutes to 5 hours at room temperature or 37°C.[2][6][7]

-

After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.[1]

-

-

De-esterification: Allow the cells to incubate in the physiological buffer for a period (e.g., 30-60 minutes) to ensure complete hydrolysis of the AM ester by intracellular esterases, which traps the active SBFI inside the cells.

-

In Situ Calibration:

-

At the end of each experiment, perform an in situ calibration to determine the relationship between the fluorescence ratio and the intracellular Na⁺ concentration.

-

Prepare a set of calibration solutions with known Na⁺ concentrations. To maintain a constant ionic strength, Na⁺ is often substituted with another cation such as K⁺ or choline.[1][2]

-

Expose the SBFI-loaded cells to the calibration solutions in the presence of ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations. A common approach is to use a combination of gramicidin D (a Na⁺ ionophore) and monensin.[7] It may also be necessary to inhibit the Na⁺/K⁺ pump with an agent like ouabain or strophanthidin.[1][7]

-

Record the fluorescence intensities at 340 nm and 380 nm excitation for each calibration solution and calculate the corresponding ratios.

-

Plot the fluorescence ratio against the Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios to [Na⁺]i values. A three-parameter hyperbolic equation can be used to fit the calibration data to resolve the apparent Kd.[8]

-

-

Data Acquisition:

-

Mount the coverslip with the loaded cells onto the fluorescence microscope or place the multi-well plate in the microplate reader.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at approximately 505 nm.

-

Record baseline fluorescence ratios before applying any experimental treatment.

-

Apply the experimental stimulus and record the changes in fluorescence ratios over time.

-

-

Data Analysis:

-

Subtract the background fluorescence from the raw fluorescence intensity values.

-

Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

-

Convert the fluorescence ratios to [Na⁺]i using the calibration curve generated in step 5.

-

Visualizing Experimental Workflows and Principles

Experimental Workflow for Intracellular Sodium Measurement with SBFI

Caption: Experimental workflow for measuring intracellular sodium with SBFI.

Principle of Ratiometric Measurement with SBFI

Caption: Principle of ratiometric fluorescence measurement using SBFI.

References

- 1. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. forum.digikey.com [forum.digikey.com]

- 6. A new approach to characterize cardiac sodium storage by combining fluorescence photometry and magnetic resonance imaging in small animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties of the fluorescent sodium indicator "SBFI" in rat and rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Application of Fluorescent Sodium Indicators

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular sodium ion (Na⁺) concentrations is crucial for understanding a vast array of physiological and pathophysiological processes. Fluctuations in intracellular sodium are implicated in everything from neuronal excitability and cardiac function to hypertension and cancer. This guide provides a comprehensive overview of the history, properties, and application of fluorescent sodium indicators, the primary tools for visualizing and quantifying these vital ions in living cells.

A Brief History: From UV-Excitable Probes to Brighter, Long-Wavelength Dyes

The era of fluorescent Na⁺ indicators began in 1989 with the development of sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) by Minta and Tsien.[1][2] This pioneering indicator was a significant breakthrough, allowing for the ratiometric measurement of intracellular sodium.[1] SBFI is excited by UV light and exhibits a spectral shift upon binding to Na⁺, allowing for the calculation of ion concentrations that is less susceptible to artifacts like dye loading and photobleaching.[3][4] However, SBFI's low quantum yield and the potential for cellular damage from UV excitation spurred the development of new indicators.[3]

The next generation of indicators aimed to shift the excitation and emission wavelengths into the visible spectrum. Sodium Green , for example, is excitable at 488 nm, making it compatible with common laser lines used in flow cytometry and confocal microscopy.[5] It also boasts a higher quantum yield than SBFI.[5] Following this, CoroNa Green was introduced as an improved green fluorescent indicator with an excitation maximum of 492 nm.[6][7] Its smaller molecular size compared to Sodium Green facilitates better cell loading.[5]

More recent developments have focused on creating even brighter and more photostable indicators. The Asante Natrium Green (ANG) series , now known as ION Natrium Green (ING) , offers yellow-green fluorescent indicators with varying affinities for sodium, making them suitable for a range of applications, including high-throughput screening.[3][8][9]

Quantitative Properties of Common Fluorescent Sodium Indicators

The selection of an appropriate sodium indicator depends on the specific experimental requirements, including the expected range of sodium concentrations and the instrumentation available. The table below summarizes the key quantitative properties of several widely used indicators.

| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Na⁺ (mM) | Quantum Yield (Φ) | Selectivity (Na⁺ over K⁺) |

| SBFI | Ratiometric | 340/380 | 505 | ~20[1][5] | 0.08[5] | ~18-20 fold[1][10] |

| Sodium Green | Non-ratiometric | 488 | ~540 | ~21 (in 135 mM K⁺)[5][10] | 0.2[5] | ~41 fold[5][10] |

| CoroNa Green | Non-ratiometric | 492 | 516 | ~80[7] | Not reported | ~4 fold[11] |

| ING-2 (ANG-2) | Non-ratiometric | 525 | 545 | ~20[8][9] | Not reported | ~20 fold[11] |

Experimental Protocols

AM Ester Loading of Fluorescent Sodium Indicators

The most common method for introducing fluorescent indicators into cells is through the use of their acetoxymethyl (AM) ester forms.[8][11]

Materials:

-

Fluorescent sodium indicator AM ester (e.g., SBFI-AM, CoroNa Green-AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

-

Prepare a stock solution of the indicator AM ester at a concentration of 2-5 mM in anhydrous DMSO.[12] This stock solution can be stored desiccated at -20°C.[12]

-

For cell loading, it is often beneficial to use a dispersing agent like Pluronic F-127 to aid in the solubilization of the AM ester in aqueous media. A 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.[12]

-

On the day of the experiment, mix the indicator AM ester stock solution with an equal volume of the 20% Pluronic F-127 solution.[12]

-

Dilute the indicator/Pluronic mixture into the desired physiological buffer to a final concentration typically ranging from 1-10 µM.[12] The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells with the loading solution at 37°C for a period of 30 minutes to 2 hours. The optimal loading time will vary depending on the cell type and indicator used.

-

After incubation, wash the cells with fresh physiological buffer to remove any extracellular dye.[12]

-

Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature before imaging. This allows intracellular esterases to cleave the AM groups, trapping the active indicator in the cytoplasm.

In Situ Calibration of Intracellular Sodium Indicators

To convert fluorescence signals into absolute intracellular sodium concentrations, an in situ calibration is necessary.[11] This typically involves the use of ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.[13]

Materials:

-

Calibration solutions with varying known concentrations of Na⁺. To maintain osmotic balance, Na⁺ is often replaced with an impermeant cation like choline (B1196258) or balanced with K⁺.[11]

-

Sodium ionophores (e.g., gramicidin (B1672133), monensin)[13]

-

Ouabain (B1677812) (to inhibit the Na⁺/K⁺ pump)[13]

Procedure:

-

After loading the cells with the sodium indicator as described above, replace the buffer with a series of calibration solutions containing different known concentrations of Na⁺.

-

To each calibration solution, add a combination of sodium ionophores such as gramicidin (e.g., 10 µM) and monensin (B1676710) (e.g., 10 µM) to permeabilize the cell membrane to Na⁺.[11][13] It is also recommended to inhibit the Na⁺/K⁺ pump with ouabain to prevent active transport of Na⁺.[13]

-

Acquire fluorescence measurements at each Na⁺ concentration. For ratiometric indicators like SBFI, acquire images at both excitation wavelengths. For non-ratiometric indicators, measure the fluorescence intensity.

-

At the end of the calibration, determine the minimum fluorescence (Fmin) in a Na⁺-free solution and the maximum fluorescence (Fmax) in a saturating Na⁺ concentration.

-

Plot the fluorescence ratio or intensity against the corresponding Na⁺ concentration to generate a calibration curve. This curve can then be used to convert experimental fluorescence values into intracellular Na⁺ concentrations.

Visualizations

Experimental Workflow for Fluorescent Sodium Imaging.

Signaling Pathway of NMDA Receptor-Mediated Sodium Influx.

Timeline of Fluorescent Sodium Indicator Development.

References

- 1. Fluorescent indicators for cytosolic sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]

- 4. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

- 5. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]

- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mirror.math.princeton.edu [mirror.math.princeton.edu]

- 13. Properties of the fluorescent sodium indicator "SBFI" in rat and rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to SBFI: Selectivity for Sodium over Potassium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sodium-Binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI), a fluorescent indicator widely used for measuring intracellular sodium ion concentrations ([Na⁺]i). A core focus of this document is the quantitative analysis of SBFI's selectivity for sodium (Na⁺) over potassium (K⁺), alongside detailed experimental protocols and visual representations of key processes to aid in its effective application in research and drug development.

Core Principles of SBFI Function

SBFI is a ratiometric fluorescent dye, meaning that the concentration of the target ion is determined from the ratio of fluorescence intensities at two different excitation wavelengths. Upon binding to Na⁺, the excitation spectrum of SBFI undergoes a shift. Specifically, the fluorescence intensity increases at an excitation wavelength of approximately 340 nm and decreases at around 380 nm, while the emission is typically monitored at 505 nm.[1][2][3] This ratiometric nature is advantageous as it minimizes issues such as photobleaching, variations in dye loading, and changes in cell morphology.[1][2]

The selectivity of SBFI for Na⁺ arises from the specific size of the cavity in its crown ether chelator, which preferentially binds Na⁺ over other monovalent cations like K⁺.[4]

Quantitative Analysis of SBFI Selectivity

The selectivity of SBFI for Na⁺ over K⁺ is a critical parameter for its utility in physiological systems where K⁺ is present at much higher intracellular concentrations than Na⁺. The following table summarizes the key quantitative data regarding SBFI's ion selectivity and spectral properties.

| Parameter | Value | Conditions | Source(s) |

| Selectivity for Na⁺ over K⁺ | ~18-fold | Physiological ionic strength | [1][2][4][5][6] |

| Dissociation Constant (Kd) for Na⁺ | 3.8 mM | In the absence of K⁺ | [4][5][7] |

| Dissociation Constant (Kd) for Na⁺ | 11.3 mM | In solutions with a combined Na⁺ and K⁺ concentration of 135 mM | [4][5] |

| Dissociation Constant (Kd) for Na⁺ | ~17 mM | In the presence of KCl ([Na⁺] + [K⁺] = 135 mM) | [7] |

| Dissociation Constant (Kd) for Na⁺ | 20 mM | [8] | |

| Dissociation Constant (Kd) for K⁺ | 120 mM | [8] | |

| Excitation Wavelength (Na⁺-bound) | ~340 nm | Ratiometric measurement | [1][2] |

| Excitation Wavelength (Na⁺-free) | ~380 nm | Ratiometric measurement | [1][2] |

| Emission Wavelength | ~505 nm | [1][2] | |

| Excitation Peak (Na⁺-bound) | 337 nm | [9] | |

| Emission Peak (Na⁺-bound) | 527 nm | [9] | |

| Fluorescence Quantum Yield | 0.08 | In Na⁺-containing solutions | [4][10] |

Experimental Protocols

Measuring Intracellular Sodium Concentration ([Na⁺]i) using SBFI

This protocol outlines the key steps for loading cells with SBFI-AM, performing an in situ calibration, and acquiring fluorescence data for the determination of [Na⁺]i.

Materials:

-

SBFI-AM (acetoxymethyl ester form of SBFI)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Calibration solutions with varying Na⁺ concentrations (see below)

-

Monensin

-

Probenecid (B1678239) (optional, to prevent dye leakage)[11]

Procedure:

-

SBFI-AM Stock Solution Preparation:

-

Prepare a 10 mM stock solution of SBFI-AM in anhydrous DMSO.

-

For improved loading, mix the SBFI-AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO immediately before use.[7]

-

-

Cell Loading:

-

Culture cells on coverslips suitable for fluorescence microscopy.

-

Prepare a loading solution by diluting the SBFI-AM/Pluronic F-127 mixture into a physiological buffer (e.g., HBSS) to a final concentration of 5-10 µM SBFI-AM and approximately 0.02% Pluronic F-127.[7]

-